molecular formula C10H12ClNO2 B6604463 (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride CAS No. 2708342-25-8

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride

Cat. No.: B6604463
CAS No.: 2708342-25-8
M. Wt: 213.66 g/mol
InChI Key: UPXNRPUNHLFSSX-FVGYRXGTSA-N
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Description

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, also known as 1-amino-2-indanone hydrochloride, is a synthetic organic compound that has become increasingly important in recent years due to its various applications in the field of chemical synthesis and medicinal research. This compound is a derivative of indanone, an aromatic hydrocarbon, and has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic molecules. Additionally, this paper will provide a list of potential future directions for research related to this compound.

Scientific Research Applications

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is widely used in the fields of pharmaceuticals, agrochemicals, and other organic molecules. This compound has been used as a starting material for the synthesis of various drugs and agrochemicals, including antibiotics, antifungal agents, and insecticides. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has been used to synthesize a number of organic molecules, such as dyes, pigments, and flavorings. This compound has also been used in the synthesis of a number of polymers, including polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is not fully understood, however, it is believed that the compound acts as a proton donor in certain reactions, allowing for the formation of new bonds. Additionally, this compound can act as a nucleophile in certain reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride have not been extensively studied, however, it is believed that the compound may have some effects on the body. In particular, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has been found to have some effects on the central nervous system, such as an increase in dopamine levels.

Advantages and Limitations for Lab Experiments

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride has a number of advantages when used in laboratory experiments. This compound is relatively easy to synthesize and is commercially available. Additionally, the compound is relatively stable and can be stored at room temperature. However, this compound is also limited in its use in laboratory experiments due to its potential toxicity.

Future Directions

Given the increasing importance of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride in the fields of pharmaceuticals, agrochemicals, and other organic molecules, there are a number of potential future directions for research related to this compound. These include further studies into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into the synthesis of this compound and its use in the synthesis of various molecules could be beneficial. Finally, research into potential applications of this compound in the fields of medicine and agriculture could also be beneficial.

Synthesis Methods

The synthesis of (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride is relatively straightforward and can be achieved through a few different methods. The most common method is the reaction of indanone with hydrochloric acid in the presence of an acid catalyst. This reaction is typically carried out at room temperature and yields a white to off-white crystalline solid. Additionally, (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloridedanone hydrochloride can be synthesized through the reaction of indanone with ammonia in the presence of a base catalyst. This method yields a white to off-white crystalline solid as well.

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXNRPUNHLFSSX-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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